

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Etisazole

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Compound of Interest

Compound Name: Etisazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Etisazole, scientifically known as N-ethyl-1,2-benzothiazol-3-amine, is a compound belonging to the benzisothiazole class of molecules. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **etisazole**. It includes a proposed synthesis pathway with a detailed experimental protocol, a summary of its physicochemical and spectroscopic properties, and an exploration of its likely mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.

Chemical Identity and Properties

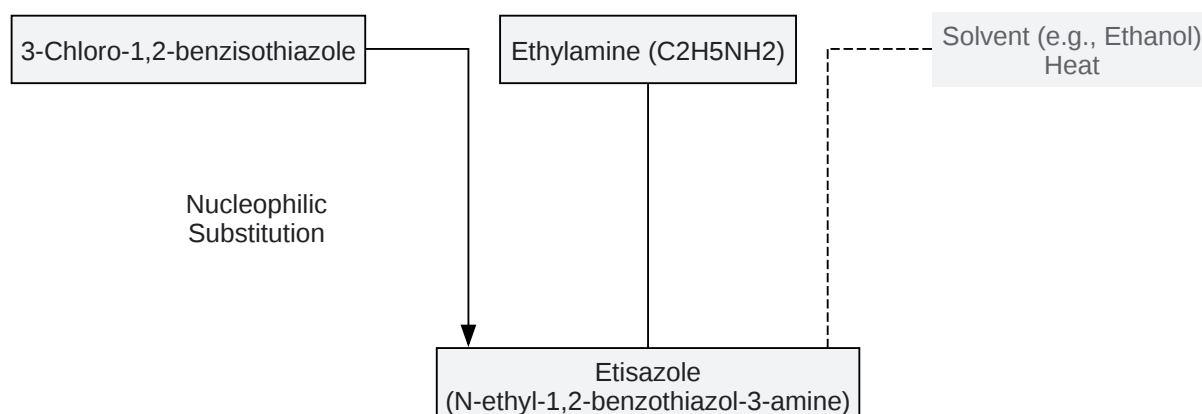
Etisazole is a heterocyclic compound with the molecular formula $C_9H_{10}N_2S$. Its chemical structure features a benzisothiazole core with an ethylamino group at the 3-position.^[1]

Property	Value	Source
IUPAC Name	N-ethyl-1,2-benzothiazol-3-amine	[1]
Synonyms	3-(Ethylamino)-1,2-benzisothiazole, Etisazol	[1]
CAS Number	7716-60-1	
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1]
Molecular Weight	178.26 g/mol	[1]
Appearance	Not available in search results	
Melting Point	Not available in search results	
Boiling Point	Not available in search results	
Solubility	Not available in search results	

Proposed Synthesis of Etisazole

While a specific, detailed experimental protocol for the synthesis of **etisazole** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-substituted-1,2-benzisothiazole derivatives. A common precursor for such syntheses is 3-chloro-1,2-benzisothiazole. The proposed synthesis of **etisazole** involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-benzisothiazole with ethylamine.

Synthesis Pathway



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Caption: Proposed synthesis of **Etisazole**.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions for the synthesis of similar 3-amino-1,2-benzisothiazole derivatives.[2]

Materials:

- 3-Chloro-1,2-benzisothiazole
- Ethylamine (in a suitable solvent like ethanol or as a neat reagent)
- Ethanol (or another suitable polar aprotic solvent)
- Sodium bicarbonate or other mild base (optional, to neutralize HCl byproduct)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in ethanol.
- Add an excess of ethylamine (2-3 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **etisazole**.

Chemical Characterization

Comprehensive experimental data for the chemical characterization of **etisazole** is not readily available. The following sections provide expected spectroscopic characteristics based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **etisazole** is expected to show characteristic signals for the ethyl group and the aromatic protons of the benzisothiazole ring. The ethyl group will likely present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂),

coupled to each other. The four aromatic protons on the benzene ring will appear in the aromatic region, with their chemical shifts and coupling patterns depending on their positions.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the **etisazole** molecule. This would include two signals for the ethyl group and seven signals for the benzisothiazole core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **etisazole** is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the ethylamino group, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the benzisothiazole ring system.

Wavenumber Range (cm ⁻¹)	Vibration Type
3300-3500	N-H stretching
3000-3100	Aromatic C-H stretching
2850-2960	Aliphatic C-H stretching
1600-1650	N-H bending
1450-1600	Aromatic C=C stretching
1200-1350	C-N stretching

Mass Spectrometry (MS)

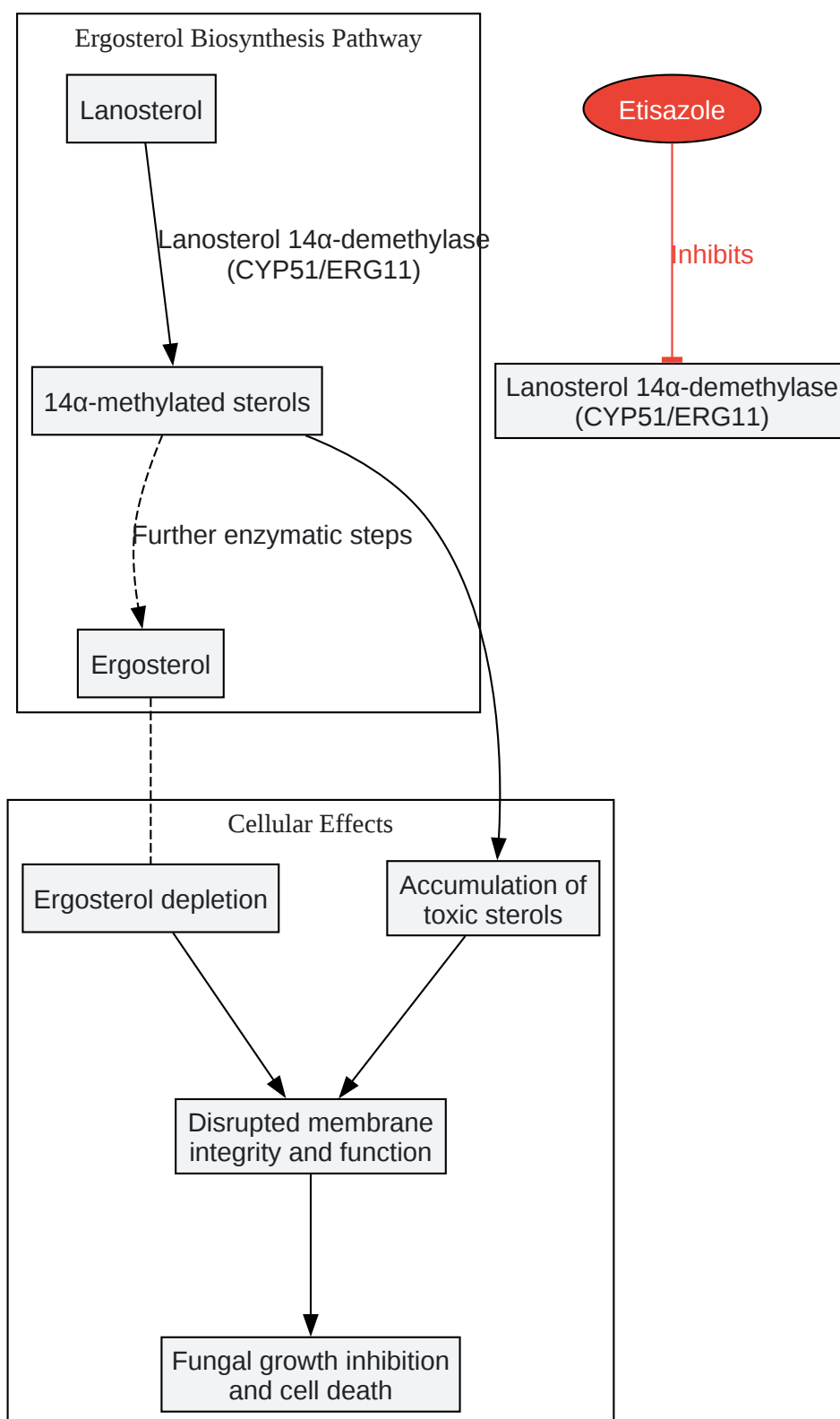
The mass spectrum of **etisazole** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (178.26 g/mol).^[1] The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzisothiazole ring.

Mechanism of Action and Signaling Pathway

Etisazole is classified as an antifungal agent.^[3] While the specific signaling pathways affected by **etisazole** have not been detailed in the available literature, its mechanism of action can be inferred from its structural class. As a thiazole antifungal, it is highly probable that **etisazole**, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway.^{[3][4][5]}

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving several enzymes. Azole antifungals typically inhibit the enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[4][6] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This alters the fluidity and integrity of the fungal cell membrane, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[3][5]

Ergosterol Biosynthesis Inhibition Pathway



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Caption: Proposed mechanism of action of **Etisazole**.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of **etisazole**. The proposed synthetic route offers a practical starting point for its laboratory preparation. While detailed experimental characterization data remains to be fully elucidated in publicly accessible literature, the provided information on related compounds offers valuable guidance for spectral interpretation. The likely mechanism of action, through the inhibition of ergosterol biosynthesis, positions **etisazole** within the established class ofazole antifungal agents and provides a clear direction for further biological and pharmacological investigations. This guide serves as a catalyst for future research into this potentially valuable compound.

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